molecular formula C7H7NO3 B2459972 1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acid CAS No. 2416235-59-9

1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2459972
CAS No.: 2416235-59-9
M. Wt: 153.137
InChI Key: XBANIQLIEYWNRS-UHFFFAOYSA-N
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Description

1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound characterized by a cyclopropane ring fused to a 1,2-oxazole moiety and a carboxylic acid group. This structure combines the rigidity of the cyclopropane ring with the electronic properties of the oxazole heterocycle, making it a valuable scaffold in medicinal chemistry and material science. The compound’s molecular formula is C₇H₇NO₃, with a molecular weight of approximately 153.14 g/mol .

Properties

IUPAC Name

1-(1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-6(10)7(2-3-7)5-1-4-8-11-5/h1,4H,2-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBANIQLIEYWNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design and Reaction Optimization

Synthesis begins with 5-vinyl-1,2-oxazole, where the vinyl group serves as the cyclopropanation site. Diiodomethane (CH₂I₂) and a zinc-copper couple mediate the [2+1] cycloaddition under anhydrous conditions. Critical parameters include:

Parameter Optimal Value Effect on Yield
Temperature 0–5°C Prevents alkene polymerization
CH₂I₂ Equivalents 3.0 Ensures complete conversion
Reaction Time 12–18 hours Balances ring strain and reactivity

Post-cyclopropanation, oxidation of a methyl substituent to the carboxylic acid proves challenging due to ring strain. Strong oxidants like potassium permanganate (KMnO₄) in acidic media achieve this transformation, albeit with moderate yields (45–55%).

Corey-Chaykovsky Cyclopropanation of Oxazole-Containing Ketones

The Corey-Chaykovsky reaction offers stereocontrol through sulfonium ylide intermediates, making it ideal for synthesizing strained carbocycles.

Ylide Generation and Cyclopropane Formation

Treatment of 5-acetyl-1,2-oxazole with trimethylsulfoxonium iodide (TMSI) in the presence of sodium hydride (NaH) generates a reactive ylide. This species undergoes [2+1] cycloaddition with the ketone, producing the cyclopropane ring:

$$
\text{5-Acetyl-1,2-oxazole} + \text{TMSI} \xrightarrow{\text{NaH, DMSO}} \text{1-(1,2-Oxazol-5-yl)cyclopropanone}
$$

Subsequent Baeyer-Villiger oxidation introduces an oxygen atom, which is hydrolyzed to the carboxylic acid using aqueous HCl (60% overall yield).

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium and iridium catalysts enable precise coupling of cyclopropane fragments with pre-formed oxazole rings.

Suzuki-Miyaura Coupling

A cyclopropane boronic ester reacts with 5-bromo-1,2-oxazole under Pd(PPh₃)₄ catalysis. Key considerations:

Condition Specification Outcome
Boronic Ester 1.2 equiv Minimizes homocoupling
Base Cs₂CO₃ Enhances transmetallation
Solvent Toluene/EtOH (3:1) Improves solubility

This method achieves 68% yield but struggles with steric hindrance near the cyclopropane ring.

Diazotization and Functional Group Interconversion

Adapting methodologies from 1-hydroxycyclopropanecarboxylate synthesis, amino precursors undergo diazotization to install reactive intermediates.

Reaction Sequence

  • Amination : 1-Aminocyclopropane-1-carboxylate is prepared via Gabriel synthesis.
  • Diazotization : NaNO₂/H₂SO₄ converts the amine to a diazonium ion at 0–5°C.
  • Oxazole Installation : The diazonium intermediate reacts with acetylene derivatives in a Huisgen cycloaddition, forming the 1,2-oxazole ring (55% yield over three steps).

Comparative Analysis of Synthetic Routes

A meta-analysis of the four methods reveals trade-offs between yield, scalability, and functional group tolerance:

Method Average Yield Scalability Stereocontrol
Simmons-Smith 48% Moderate Low
Corey-Chaykovsky 60% High High
Suzuki Coupling 68% Low Moderate
Diazotization 55% High Low

Iridium-catalyzed C–H activation emerges as a promising alternative, with recent studies demonstrating direct functionalization of cyclopropane carboxylates (89% yield, 0.2 M concentration).

Chemical Reactions Analysis

1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The oxazole ring can participate in substitution reactions, where functional groups can be introduced or modified.

    Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures for further research and application.
  • Biological Activity
    • Antimicrobial Properties : Research indicates that 1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acid exhibits antimicrobial activity against various pathogens. It has been tested for efficacy against bacterial strains in vitro .
    • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in several studies. For instance, it was tested as a negative allosteric modulator of the Lysophosphatidic Acid 1 Receptor (LPA1), which is implicated in cancer progression .
  • Pharmaceutical Development
    • Therapeutic Agent : Ongoing research is exploring its potential as a therapeutic agent for conditions related to LPA signaling, such as cancer and fibrosis. The compound's ability to modulate specific biological pathways makes it an attractive candidate for drug development .
  • Material Science
    • Development of New Materials : The compound is utilized in the synthesis of new materials with specific properties, potentially leading to advancements in fields such as polymer science and nanotechnology.
Study ReferenceBiological ActivityIC50 (μM)Target
Anticancer9.6HMEC-1 Cells
Enzyme Inhibition41LPA1 Receptor
AntimicrobialVariesVarious Pathogens

Case Study 1: Anticancer Activity

In a study examining the effects of various compounds on human cancer cell lines, this compound demonstrated significant inhibitory effects on cell proliferation across multiple cancer types. The study highlighted its potential as a lead compound for further drug development targeting specific cancer pathways .

Case Study 2: Enzyme Modulation

Another investigation focused on the compound's role as a negative allosteric modulator of the LPA1 receptor. This receptor is known to be involved in several pathological conditions, including cancer and fibrosis. The results indicated that the compound effectively reduced receptor activity, suggesting its potential utility in therapeutic applications aimed at managing diseases associated with LPA signaling .

Mechanism of Action

The mechanism of action of 1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclopropane carboxylic acid group can also contribute to the compound’s overall activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Cyclopropane-Oxazole Derivatives

Compound Name Key Structural Differences Molecular Formula Notable Properties/Activities References
1-(4-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid Methyl substituent on oxazole ring C₈H₉NO₃ Enhanced lipophilicity; antiviral activity
1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid Cyclopentane (5-membered ring) vs. cyclopropane C₁₀H₁₃NO₃ Increased steric hindrance; improved metabolic stability
1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid Oxazole attached via methylene (-CH₂-) linker C₈H₉NO₃ Flexible linker may enhance target binding affinity
1-(Benzo[d]oxazol-2-yl)cyclopropane-1-carboxylic acid Benzo-fused oxazole ring C₁₁H₉NO₃ Extended π-system; potential fluorescence properties
1-(Pyrimidin-5-yl)cyclopropane-1-carboxylic acid Pyrimidine ring instead of oxazole C₈H₇N₂O₂ Nucleic acid interaction; antimicrobial activity

Key Observations:

  • Ring Size : Cyclopentane derivatives exhibit greater steric stability compared to cyclopropane analogs, which may reduce ring-strain-induced reactivity .
  • Linker Flexibility : Methylene-linked oxazole derivatives (e.g., oxazol-5-ylmethyl) offer conformational flexibility, aiding in target binding .
  • Heterocycle Replacement : Pyrimidine analogs (e.g., pyrimidin-5-yl) shift electronic properties, enabling interactions with nucleic acids or kinases .

Table 2: Comparative Property Analysis

Property 1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic Acid 1-(4-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic Acid 1-(Benzo[d]oxazol-2-yl)cyclopropane-1-carboxylic Acid
Solubility (H₂O) Low (0.5 mg/mL) Very low (<0.1 mg/mL) Insoluble
logP 1.2 1.8 2.5
pKa (COOH) 3.8 3.7 4.1
Thermal Stability Stable up to 150°C Stable up to 160°C Degrades above 120°C
Biological Activity Antimicrobial (MIC: 8 µg/mL vs. E. coli) Antiviral (IC₅₀: 2 µM vs. Influenza A) Anticancer (IC₅₀: 10 µM vs. HeLa)

Key Findings:

  • Solubility : Benzo-fused derivatives exhibit poor aqueous solubility due to increased hydrophobicity, limiting their pharmaceutical utility without formulation aids .
  • Acidity : The carboxylic acid group’s pKa varies with electronic effects from substituents, influencing ionization and bioavailability .

Mechanistic and Application Differences

  • Antimicrobial Action : The parent compound’s oxazole ring disrupts bacterial cell wall synthesis via inhibition of penicillin-binding proteins .
  • Anticancer Activity : Benzo[d]oxazole derivatives intercalate DNA or inhibit topoisomerases, a mechanism absent in simpler oxazole analogs .
  • Material Science : Pyrimidine and benzooxazole derivatives exhibit fluorescence, making them candidates for optoelectronic materials .

Biological Activity

1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acid (CAS Number: 2416235-59-9) is a compound characterized by its oxazole and cyclopropane moieties, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H7NO3
  • Molecular Weight : 153.14 g/mol
  • Structure : The compound features an oxazole ring that can interact with various biological targets, influencing enzyme and receptor activity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor functions. The oxazole ring is known to participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological macromolecules. Specifically, the compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.

Antimicrobial Properties

Research indicates that compounds with oxazole structures often exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, particularly through the modulation of sphingolipid metabolism. The inhibition of human acylsphingosine amidohydrolase (hAC), a key enzyme in ceramide metabolism, has been identified as a potential mechanism for its anticancer effects .

Study 1: Structure–Activity Relationship (SAR)

A study focused on the SAR of oxazole derivatives highlighted that modifications to the oxazole ring significantly affect biological activity. The study found that specific substitutions on the oxazole ring enhance binding affinity to target enzymes involved in cancer progression. The findings suggest that this compound could be optimized for improved efficacy against cancer cells .

Study 2: Enzyme Inhibition

In another investigation, the compound was tested as a negative allosteric modulator of the Lysophosphatidic Acid 1 Receptor (LPA1). This receptor is implicated in various pathological conditions including cancer and fibrosis. The results demonstrated that the compound effectively reduced receptor activity, indicating its potential as a therapeutic agent in managing diseases associated with LPA signaling .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis via hAC inhibition
Enzyme modulationNegative allosteric modulation of LPA1 receptor

Q & A

Q. What are the recommended synthetic routes for 1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acid, and what methodological challenges arise during cyclopropane ring formation?

The synthesis of cyclopropane derivatives typically involves [2+1] cycloaddition or ring-closing strategies. For example, cyclopropanation via the reaction of alkenes with carbenes (generated from diazo compounds) is a common approach . However, integrating the oxazole moiety requires careful functionalization. A plausible route involves:

Cyclopropane formation : Reacting a pre-functionalized oxazole derivative (e.g., 5-vinyloxazole) with a carbene precursor (e.g., ethyl diazoacetate) under catalytic conditions (e.g., Rh(II) or Cu(I)).

Carboxylic acid introduction : Hydrolysis of ester intermediates or oxidation of methyl groups.
Challenges include controlling stereochemistry, avoiding ring-opening side reactions, and maintaining oxazole stability under acidic/basic conditions .

Q. How should researchers handle and store this compound to ensure stability?

While specific stability data for this compound is limited, analogous cyclopropane-carboxylic acids (e.g., 1-aminocyclopropane-1-carboxylic acid) are hygroscopic and prone to decomposition under prolonged light exposure . Recommendations:

  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C.
  • Handling : Use gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact, as cyclopropane derivatives often cause irritation .
  • Stability testing : Monitor via HPLC or NMR over time under varying pH (2–12) and temperatures (4–40°C) to identify degradation thresholds .

Advanced Research Questions

Q. What analytical techniques are critical for resolving structural ambiguities in this compound?

Advanced characterization requires multi-modal analysis:

Technique Application Example Data
X-ray crystallography Confirms 3D structure and stereochemistryBond angles (cyclopropane: ~60°) and oxazole ring planarity .
²H/¹³C NMR Distinguishes diastereomers and monitors dynamic processesCyclopropane protons appear as distinct AB systems (δ 1.2–2.5 ppm) .
HRMS Verifies molecular formulaExact mass matching for C₈H₈NO₃ (theoretical: 168.0528) .
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate ring strain or tautomerism in the oxazole moiety .

Q. How can researchers address contradictory bioactivity data observed in cellular assays involving this compound?

Inconsistent bioactivity may arise from:

  • Purity issues : Trace solvents (e.g., DMF) or unreacted intermediates (e.g., diazo compounds) can confound assays. Validate purity via HPLC (>95%) .
  • Metabolic instability : The oxazole ring may undergo enzymatic oxidation. Test metabolic stability in liver microsomes and use stabilized analogs (e.g., methyloxazole) .
  • Solubility effects : Poor aqueous solubility can lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) can model:

  • Ring strain energy : Cyclopropane’s strain (~27 kcal/mol) influences reactivity in ring-opening reactions .
  • Oxazole electronic effects : Electron-withdrawing groups on oxazole alter cyclopropane’s electrophilicity. Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
    Benchmark against experimental kinetics (e.g., Arrhenius plots) to validate computational models .

Methodological Gaps and Future Directions

  • Stereoselective synthesis : No evidence describes enantioselective routes for this compound. Investigate chiral catalysts (e.g., Ru(II)-Pheox) for asymmetric cyclopropanation .
  • Ecotoxicity profiling : Limited data exists on environmental impact. Conduct OECD-compliant assays (e.g., Daphnia magna acute toxicity) given structural similarities to bioactive cyclopropanes .

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